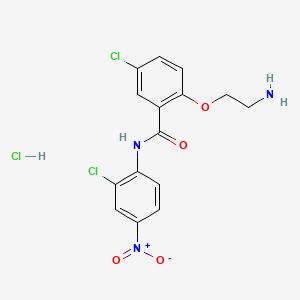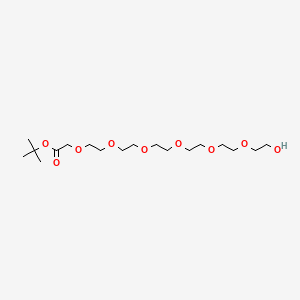
Hydroxy-PEG6-CH2CO2tBu
Descripción general
Descripción
Hydroxy-PEG6-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular formula of this compound is C18H36O9 . It has a molecular weight of 396.5 g/mol . The compound contains a total of 62 bonds, including 26 non-H bonds, 1 multiple bond, 21 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, 1 primary alcohol, and 6 aliphatic ethers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 21 . Its exact mass and monoisotopic mass are 396.23593272 g/mol . The topological polar surface area is 102 Ų . It has a heavy atom count of 27 .Aplicaciones Científicas De Investigación
Material Miscibility and Blending : Hydroxy-PEG6-CH2CO2tBu, as a part of HPMC/PEG blends, contributes to the miscibility studies in water. The blends are notably used in edible polymer films for food packaging and exhibit good mechanical properties and water solubility at ordinary temperatures. These properties are crucial in determining the blend's miscibility and overall performance in practical applications (Illiger et al., 2008).
Enhancing Polymer Properties
Improving Polymer Flexibility : Research indicates that incorporating polyethylene glycol (PEG) into poly(hydroxybutyrate-co-hydroxyvalerate) (PHB-co-HV) reduces embrittlement and enhances the processing window of the polymer. This makes PEG a valuable additive, especially in preventing the secondary crystallization process in polymers (Kelly et al., 2018).
Surface Modification for Biomedical Applications : The end group structure of polyethylene glycol (PEG), similar to this compound, is pivotal in hydrolysis-resistant biomaterials. The modification of the hydroxyl end group of PEG is crucial in creating hydrogel structures for long-term biomedical applications, such as vitreous, cartilage, and nucleus pulposus replacement (Tong et al., 2011).
Contributions to Food Packaging Materials
Enhancing Food Packaging Polymers : this compound, as part of polymer blends like PLA/PHB/PEG, significantly influences the properties of materials intended for food packaging. These blends enhance the crystallinity, oxygen barrier, and ductile properties, making them suitable for industrial food packaging technologies (Arrieta et al., 2014).
Synergistic Antimicrobial Effects
Antimicrobial Effects : Studies show that polymers like polyethylene glycol (PEG), combined with poly (3-hydroxybutyrate) oligomer, exhibit synergistic antimicrobial effects. This combination enhances the dissolution and dispersion of antimicrobial components, promising a potential increase in the effectiveness of antimicrobial treatments (Zhang et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCFQUBUVPQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



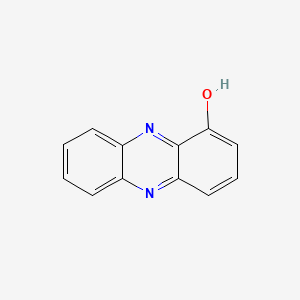
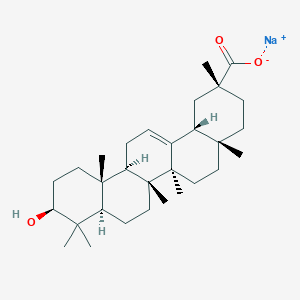


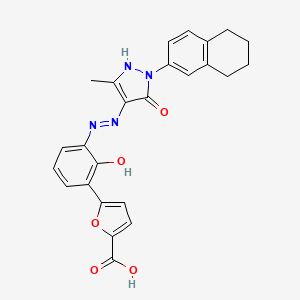
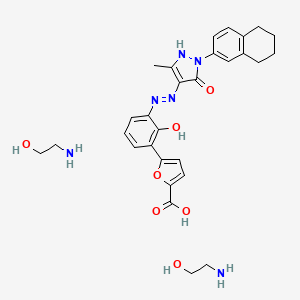
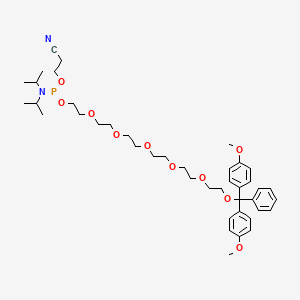

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)
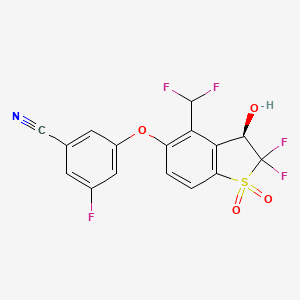
![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)


